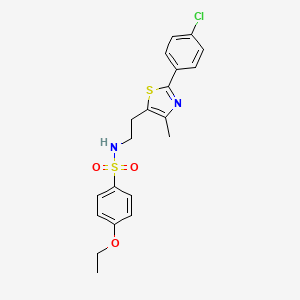

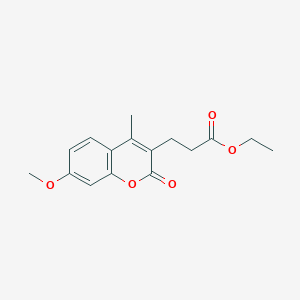

![molecular formula C13H11N3O4S2 B2714133 N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 691388-49-5](/img/structure/B2714133.png)

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

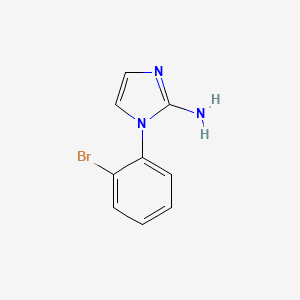

“N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide” is a chemical compound. Its molecular formula is C13H11N3O4S2 and has an average mass of 337.374 Da .

Synthesis Analysis

The synthesis of similar compounds, such as furan/thiophene-2-carboxamide derivatives, has been reported. These derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Another study reported the synthesis of carbamothioyl-furan-2-carboxamide derivatives using a one-pot strategy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . For instance, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds play a crucial role. Researchers have explored various synthetic techniques to create innovative antibacterial agents based on the furan nucleus. These agents show promise against both gram-positive and gram-negative bacteria .

Coordination Chemistry

The furan-functionalized compound can serve as a ligand in coordination chemistry. Its N-donor properties make it suitable for complexing with main-group, transition-metal, and lanthanide cations. These stable assemblies find applications in fields such as material sciences, photovoltaics, and catalysis .

Medicinal Chemistry

Furan-containing compounds have been investigated for their potential in medicinal applications. Their diverse pharmacological characteristics include anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anticancer properties. Researchers continue to explore novel derivatives for therapeutic purposes .

Material Science

Five-membered heterocycles, including furan, exhibit interesting features such as chemical and electrochemical oxidation leading to polymer formation. By incorporating furan moieties into terpyridine frameworks, researchers can design advanced materials with unique photophysical properties .

Chelate Complexes

The attachment of furan heterocycles to terpyridine systems allows the preparation of chelate complexes. These complexes, formed with various metals, exhibit stability due to both thermodynamic chelate effects and σ-donor/π-acceptor interactions. Such complexes find applications in diverse fields, including biomedical sciences .

Organic Synthesis

Furan derivatives participate in various organic reactions, including Knoevenagel condensation. For instance, the condensation of furfural with benzene-acetaldehyde yields 2-phenyl-3-(2-furyl)propenal. Understanding these synthetic pathways contributes to the development of novel organic compounds .

Mécanisme D'action

Target of Action

The compound contains a benzothiazole and a furan moiety. Benzothiazole derivatives have been studied for their anti-tubercular activity , and furan derivatives have shown a wide range of biological and pharmacological properties, including antibacterial activity . .

Biochemical Pathways

Many benzothiazole and furan derivatives are involved in various biochemical pathways related to their biological activities .

Result of Action

Many benzothiazole and furan derivatives have shown various biological effects, such as antibacterial and anti-tubercular activities .

Propriétés

IUPAC Name |

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-14-22(18,19)8-4-5-9-11(7-8)21-13(15-9)16-12(17)10-3-2-6-20-10/h2-7,14H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDJEBVXMGHMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)

![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2714058.png)

![3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2714073.png)